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Compound of Interest

2-Hydroxy-3,5-
Compound Name:
dimethylbenzaldehyde

Cat. No.: B1587654

A Comprehensive Guide to the Physical Properties of Substituted Benzaldehydes for
Researchers and Drug Development Professionals

Introduction: The Significance of Substituted
Benzaldehydes

Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational structure in organic
chemistry. Its derivatives, substituted benzaldehydes, are of immense importance in the
pharmaceutical, agrochemical, and fragrance industries. The nature and position of the
substituent on the benzene ring profoundly influence the molecule's physical and chemical
properties, which in turn affect its reactivity, bioavailability, and application. This guide offers a
comparative analysis of these properties, supported by experimental data and protocols.

Comparative Analysis of Physical Properties

The physical state, melting point, boiling point, and solubility of a compound are critical
parameters in its synthesis, purification, and formulation. These properties are dictated by the
intermolecular forces at play, which are directly influenced by the substituents on the
benzaldehyde ring.

Melting and Boiling Points
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The melting and boiling points of substituted benzaldehydes are a function of their molecular
weight and the strength of their intermolecular forces. Symmetrical molecules tend to pack
more efficiently into a crystal lattice, leading to higher melting points. The presence of polar
groups that can engage in dipole-dipole interactions or hydrogen bonding will significantly
increase both melting and boiling points.
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Compound

Substituent

Position

Melting Point
(°C)

Boiling Point
(°C)

Benzaldehyde

-26

179

2-
Nitrobenzaldehy
de

-NO2

ortho

42-44[1][2]

153 (at 23
mmHQ)[2]

3-
Nitrobenzaldehy
de

-NO2

meta

55-58[3]

164 (at 23
mmHQ)[4]

4-
Nitrobenzaldehy
de

-NO2

para

103-106[5]

300[5]

2-
Hydroxybenzalde
hyde

OH

ortho

1-2[6]

197[6]

3-
Hydroxybenzalde
hyde

OH

meta

106[7]

240[7]

4-
Hydroxybenzalde
hyde

OH

para

115-116[8]

2-
Methoxybenzald
ehyde

-OCHs

ortho

38-40

238

3-
Methoxybenzald
ehyde

-OCHs

meta

230[9]

4-
Methoxybenzald
ehyde

-OCHs

para

-1[10]

248[10]
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2-
Chlorobenzaldeh  -ClI ortho 9-12[9] 209-215[9]
yde

3_
Chlorobenzaldeh  -ClI meta 9-12 213-214
yde

4-
Chlorobenzaldeh  -ClI para 45-50 213-214[10]
yde

Solubility

Solubility is a key determinant of a compound's utility in various applications, from reaction
media to biological systems. The principle of "like dissolves like" is paramount. The polarity of
the substituent plays a crucial role, as does its ability to form hydrogen bonds.
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Compound Water Ethanol Diethyl Ether
Benzaldehyde Slightly soluble Soluble Soluble
2-Nitrobenzaldehyde Insoluble[11][12] Very soluble[13] Very soluble[13]
_ _ 40.26 g/100g (20°C)

3-Nitrobenzaldehyde Slightly soluble[14] 8] Very soluble[8]
4-Nitrobenzaldehyde Slightly soluble Soluble Soluble
2-

Slightly soluble[6] Soluble[15] Soluble[15]
Hydroxybenzaldehyde
3 Slightly soluble in cold

water, soluble in hot Soluble[13][16] Soluble[13][16]
Hydroxybenzaldehyde

water[13]
& 12.9 g/L[9] Easil luble[8] Easil luble[8]

. asily soluble asily soluble

Hydroxybenzaldehyde g Y Y
2-

Insoluble Soluble Soluble
Methoxybenzaldehyde
3-

Insoluble[9] Soluble[9] Very soluble[9]
Methoxybenzaldehyde
4-

2g/L Soluble Soluble
Methoxybenzaldehyde
2-

1-5 mg/mL[8] Soluble[17] Soluble[17]
Chlorobenzaldehyde
3- - .

Limited solubility[18] Soluble[18] Soluble[18]
Chlorobenzaldehyde
+ 1 mg/mL[19] Easil luble[14][20] Easil luble[14][20]

<1 mg/m asily soluble asily soluble
Chlorobenzaldehyde g Y Y

Comparative Analysis of Spectral Properties

Spectroscopic techniques are indispensable for the structural elucidation and identification of

substituted benzaldehydes.
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Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The carbonyl (C=0) stretch of the aldehyde is a prominent feature, and its position is
influenced by the electronic effects of the ring substituents.

Compound C=0 Stretch (cm™?) Other Key Peaks (cm~?)

3063 (Ar-H), 2820, 2736

Benzaldehyde ~1703
(Aldehyde C-H)
) 1530 (asym N-O), 1350 (sym
2-Nitrobenzaldehyde ~1710
N-O)
) 1531 (asym N-O), 1352 (sym
3-Nitrobenzaldehyde ~1708
N-O)
) 1535 (asym N-O), 1348 (sym
4-Nitrobenzaldehyde ~1705
N-O)
2-Hydroxybenzaldehyde ~1665 ~3200 (broad, O-H)
3-Hydroxybenzaldehyde ~1685 ~3300 (broad, O-H)
4-Hydroxybenzaldehyde ~1680 ~3350 (broad, O-H)
4-Chlorobenzaldehyde ~1704 ~740 (C-Cl)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the carbon-hydrogen
framework of the molecule. The chemical shifts of the aldehyde proton and carbon are
particularly diagnostic.[20]

1H NMR Data (8, ppm in CDCI3)
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Compound Aldehyde H Aromatic H Other
Benzaldehyde ~10.0 7.5-7.9 -
2-Nitrobenzaldehyde ~10.42[21] 7.78-8.12[21] -
3-Nitrobenzaldehyde ~10.14[22] 7.78-8.70[23] -
4-Nitrobenzaldehyde ~10.1 8.0-8.4 -
2-

~90.88 6.8-7.5 ~11.0 (OH)
Hydroxybenzaldehyde
3-

~9.93[20] 7.13-7.43[20] ~10.0 (OH)[20]
Hydroxybenzaldehyde
4-

~9.82[4] 6.97-7.79[4] ~10.6 (OH)[4]
Hydroxybenzaldehyde
3-

~9.95[5] 7.16-7.50[5] 3.84 (OCHs)[5]
Methoxybenzaldehyde
4-

~9.83[5] 6.95-8.17[5] 3.83 (OCHs)[5]
Methoxybenzaldehyde
2-

~10.4 7.3-7.9 -
Chlorobenzaldehyde
3-

~9.94[5] 7.45-7.81[5] -
Chlorobenzaldehyde
4-

~9.98|5] 7.51-7.82[5] -
Chlorobenzaldehyde

13C NMR Data (8, ppm in CDCI3)
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Compound Aldehyde C Aromatic C Other
128.9, 129.7, 134.4,
Benzaldehyde ~192.3 -
136.3
1245, 129.5, 130.5,
2-Nitrobenzaldehyde ~189.0 -
134.0, 134.5, 150.0
_ 123.0, 128.0, 130.0,
3-Nitrobenzaldehyde ~189.9[22] -
134.0, 138.0, 148.0
_ 124.0, 130.5, 140.0,
4-Nitrobenzaldehyde ~190.4 -
151.0
2- 127.2,129.8, 130.6,
~189.8 -
Chlorobenzaldehyde 134.0, 134.5, 135.5
3 127.98, 129.22,
~190.81[5] 130.38, 134.35, -
Chlorobenzaldehyde
135.40, 137.78[5]
4- 129.34, 130.80,
~190.75[5] -
Chlorobenzaldehyde 134.61, 140.81[5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The
position of the absorption maxima (A_max) is sensitive to the nature of the substituent and its
effect on the conjugated Tt-system.
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Compound A_max (nm)
Benzaldehyde ~245, 280, 320
2-Nitrobenzaldehyde ~260, 310
3-Nitrobenzaldehyde ~255, 300
4-Nitrobenzaldehyde ~265
2-Hydroxybenzaldehyde ~255, 325
3-Hydroxybenzaldehyde ~255, 315
4-Hydroxybenzaldehyde ~285
4-Methoxybenzaldehyde ~285
4-Chlorobenzaldehyde ~255

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The
following are standardized protocols for measuring the melting point, boiling point, and
solubility of substituted benzaldehydes.

Melting Point Determination

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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